molecular formula C20H10Cl2F6N4O2 B2461165 (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone CAS No. 338770-77-7

(4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone

Cat. No.: B2461165
CAS No.: 338770-77-7
M. Wt: 523.22
InChI Key: SRYXZEYBHVLXNS-KBVAKVRCSA-N
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Description

This compound is a hydrazone derivative featuring a trifluoromethyl-substituted pyridine core linked to a 4-chlorophenyl group and a nitro-trifluoromethylphenyl hydrazone moiety. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, while the nitro group may contribute to redox activity or binding interactions in biological systems .

Properties

IUPAC Name

N-[(E)-[(4-chlorophenyl)-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10Cl2F6N4O2/c21-13-4-1-10(2-5-13)17(18-14(22)7-12(9-29-18)20(26,27)28)31-30-15-6-3-11(19(23,24)25)8-16(15)32(33)34/h1-9,30H/b31-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYXZEYBHVLXNS-KBVAKVRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])/C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10Cl2F6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazone is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes various functional groups that may confer unique biological activities, making it a subject of interest for researchers exploring novel therapeutic agents.

  • Molecular Formula : C20H10Cl2F6N4O2
  • Molecular Weight : 523.215 g/mol
  • CAS Number : 303151-97-5

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors involved in various cellular processes. The presence of the trifluoromethyl groups is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Biological Activity

Research indicates that derivatives of compounds similar to (4-chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Compounds with similar structures have been shown to inhibit the activity of c-KIT kinase, which is implicated in several cancers, including gastrointestinal stromal tumors (GISTs). For instance, the related compound CHMFL-KIT-64 demonstrated potent inhibition against various c-KIT mutants, suggesting that our target compound may exhibit similar properties .
  • Antimicrobial Properties :
    • Some studies have reported that hydrazones can possess antibacterial and antifungal activities. The presence of both chloro and trifluoromethyl groups may enhance these properties due to increased electron-withdrawing effects, which can alter the reactivity of the molecule towards microbial targets .
  • Anti-inflammatory Effects :
    • Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines, potentially making this compound relevant for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeRelated Compounds/StudiesFindings
AnticancerCHMFL-KIT-64Potent against c-KIT wt and drug-resistant mutants; good PK profile
AntimicrobialVarious hydrazone derivativesExhibited antibacterial activity against Gram-positive bacteria
Anti-inflammatoryN-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamideReduced levels of TNF-alpha in vitro

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of corresponding hydrazones with appropriate pyridine derivatives under controlled conditions. This method allows for the introduction of various substituents that can modulate biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research has indicated that compounds containing hydrazone moieties exhibit significant anticancer properties. The specific compound under discussion has shown potential in inhibiting cancer cell proliferation, particularly in breast and lung cancer models. Studies suggest that the trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a candidate for further development as an anticancer agent .
  • Antimicrobial Properties :
    • The hydrazone derivatives have been studied for their antimicrobial activities against various pathogens. The presence of chlorine and trifluoromethyl groups contributes to the compound's effectiveness against resistant strains of bacteria and fungi .
  • Inflammation and Pain Management :
    • Preliminary studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions such as arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Agricultural Applications

  • Pesticide Development :
    • The unique structure of this hydrazone derivative suggests potential use as a pesticide or herbicide. The trifluoromethyl group is known to enhance biological activity against pests while minimizing toxicity to non-target organisms .
  • Plant Growth Regulators :
    • There is ongoing research into the use of similar compounds as plant growth regulators, which can enhance crop yields by modulating hormonal pathways in plants .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized in synthesizing advanced materials, particularly in creating polymeric systems with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown promise in improving material performance under extreme conditions .
  • Nanotechnology :
    • Research is being conducted on the use of this compound in nanotechnology applications, specifically in creating nanoscale sensors and drug delivery systems due to its ability to form stable complexes with metal ions .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity , Inhibition of cell proliferation in breast cancer models; potential for further development as an anticancer agent.
Antimicrobial Properties , Effective against resistant bacterial strains; potential for formulation into new antimicrobial agents.
Pesticide Development , Enhanced efficacy against pests; lower toxicity to beneficial insects compared to existing pesticides.
Polymer Chemistry , Improved thermal stability and mechanical properties in polymer composites; potential for high-performance materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of N-arylhydrazones, which are often explored for their biological and material science applications. Below is a detailed comparison with structurally analogous compounds, focusing on synthesis, substituent effects, and properties.

Structural Analogues and Substituent Effects

Key analogues include:

N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines (5a-i): Synthesized via acid-catalyzed condensation of substituted acetophenones with hydrazine derivatives .

Hydrazones with nitro groups at the para-position : These exhibit enhanced electrophilicity compared to chloro-substituted analogues.

Compound Core Structure Substituents Key Properties
Target Compound Pyridine-hydrazone 3-Cl, 5-CF₃ (pyridine); 4-Cl (phenyl); 2-NO₂, 4-CF₃ (hydrazone) High lipophilicity (logP ~4.2*), potential redox activity
5a-i Benzene-hydrazine 2,6-Cl, 4-CF₃ (phenyl); acetylene substituents Moderate solubility in ethanol, thermal stability up to 200°C
Nitro-free analogues Benzene/pyridine-hydrazones Cl, CF₃ substituents only Lower reactivity in electrophilic assays

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis involves coupling a hydrazine derivative with a substituted pyridine ketone. Key steps include:

  • Using N-protected hydrazines to avoid side reactions during coupling (e.g., nitro group reduction) .
  • Optimizing solvent polarity (e.g., DMF vs. THF) to control reaction kinetics and byproduct formation .
  • Employing catalysts like Pd/C or Cu(I) for regioselective C–N bond formation .
    • Critical Consideration : Impurities often arise from incomplete deprotection of hydrazine or halogen displacement at the 3-chloro-pyridinyl position. Purity can be verified via HPLC with a C18 column and trifluoroacetic acid mobile phase .

Q. Which spectroscopic techniques are optimal for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm hydrazone linkage (δ 8–10 ppm for NH protons) and aromatic substitution patterns .
  • FT-IR : Bands at ~1650 cm⁻¹ (C=O stretching) and ~1520 cm⁻¹ (N–H bending) validate the hydrazone core .
  • X-ray crystallography : Resolves stereochemical ambiguities, such as E/Z isomerism in the hydrazone group, which impacts biological activity .

Q. What preliminary biological activities have been reported for structurally analogous compounds?

  • Key Findings :

  • Antimicrobial activity : Pyridine-hydrazone derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria, linked to nitro group electron-withdrawing effects .
  • Herbicidal potential : Trifluoromethyl groups enhance lipid membrane penetration, with IC₅₀ values < 1 µM in Arabidopsis models .
    • Limitation : Bioactivity varies with substituent position; 2-nitro groups may reduce solubility, necessitating formulation optimization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic effects of substituents on reactivity?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
  • Analyze HOMO-LUMO gaps : Trifluoromethyl groups lower LUMO energy (-1.8 eV), enhancing electrophilicity at the pyridinyl ring .
  • Validate predictions with experimental kinetic studies (e.g., Suzuki coupling rates) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Approach :

  • Meta-analysis : Compare IC₅₀ values normalized to assay conditions (e.g., serum-free vs. serum-containing media) .
  • Probe isomerism : E/Z isomer ratios (via HPLC chiral columns) may explain discrepancies in cytotoxicity .
  • Control synthetic batches : Batch-to-batch variability in nitro group reduction (to amine byproducts) can skew results .

Q. What strategies optimize structure-activity relationships (SAR) for agrochemical applications?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute 4-chlorophenyl with 4-CF₃-phenyl to enhance hydrophobicity without steric clash .
  • Fragment-based design : Screen hydrazone derivatives with truncated pyridine rings to identify minimal pharmacophores .
  • In silico docking : Use AutoDock Vina to predict binding to acetolactate synthase (herbicide target) .

Q. How to investigate metabolic stability in mammalian systems?

  • Protocol :

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor degradation via LC-MS/MS .
  • Metabolite ID : Major Phase I metabolites include hydroxylation at the 4-chlorophenyl ring and hydrazone cleavage .
  • CYP inhibition screening : Assess CYP3A4/2D6 inhibition to predict drug-drug interactions .

Q. What experimental approaches characterize solid-state behavior and polymorphism?

  • Methodological Answer :

  • DSC/TGA : Identify melting points (observed range: 180–190°C) and thermal decomposition profiles .
  • PXRD : Compare diffraction patterns to simulated data from single-crystal structures .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) influencing crystal packing .

Data Contradiction Analysis

  • Example : Conflicting reports on herbicidal efficacy may stem from:
    • Soil adsorption differences : Trifluoromethyl groups increase binding to organic matter, reducing bioavailability in certain soils .
    • Light-dependent degradation : Nitro groups undergo photolysis under UV light, altering active species in field vs. lab studies .

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